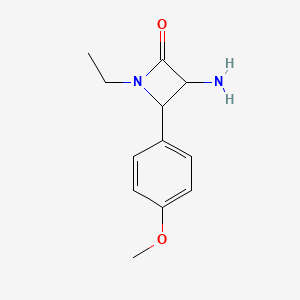

3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1-etil-4-(4-metoxifenil)azetidin-2-ona es un compuesto que pertenece a la clase de las azetidinonas, que se caracteriza por un anillo de lactama de cuatro miembros.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Amino-1-etil-4-(4-metoxifenil)azetidin-2-ona generalmente implica la ciclización de precursores apropiados. Un método común implica la reacción de cloruro de 2-(2-bromobenciloxi)etanoílo con bases de Schiff en presencia de trietilamina y diclorometano. Esta reacción produce 3-(2-bromobenciloxi)azetidin-2-onas, que se pueden transformar aún más en la azetidinona deseada mediante un reordenamiento mediado por radicales utilizando hidruro de n-tributilestaño y AIBN en benceno seco en reflujo .

Métodos de producción industrial: Para la producción a gran escala, la síntesis se puede optimizar para evitar pasos de separación tediosos y costosos. Por ejemplo, se ha explorado el uso de l-treonina como fuente ópticamente activa para mejorar el rendimiento general y la rentabilidad del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Amino-1-etil-4-(4-metoxifenil)azetidin-2-ona se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar azetidin-2,3-dionas.

Reducción: Las reacciones de reducción pueden producir diferentes derivados según los reactivos utilizados.

Reactivos y condiciones comunes:

Oxidación: Reactivos como cloruro mercúrico y N-bromosuccinimida se utilizan comúnmente.

Reducción: El borohidruro de sodio es un agente reductor típico.

Sustitución: Las condiciones a menudo implican el uso de bases como diisopropilamida de litio (LDA) y solventes como tetrahidrofurano (THF).

Productos principales: Los principales productos formados a partir de estas reacciones incluyen azetidinonas funcionalizadas, que pueden servir como intermediarios para la síntesis de moléculas más complejas .

Aplicaciones Científicas De Investigación

3-Amino-1-etil-4-(4-metoxifenil)azetidin-2-ona tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de antibióticos β-lactámicos y otros compuestos heterocíclicos.

Biología: Los derivados del compuesto han mostrado potencial como inhibidores enzimáticos y agentes antimicrobianos.

Medicina: Se explora su potencial en el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento de infecciones bacterianas.

Industria: El compuesto se utiliza en la síntesis de diversos productos químicos industriales y farmacéuticos

Mecanismo De Acción

El mecanismo de acción de 3-Amino-1-etil-4-(4-metoxifenil)azetidin-2-ona implica su interacción con dianas moleculares específicas. En el caso de los antibióticos β-lactámicos, el compuesto inhibe la síntesis de la pared celular bacteriana al unirse a las proteínas de unión a la penicilina (PBP). Esta unión interrumpe la unión cruzada de las cadenas de peptidoglicano, lo que lleva a la lisis celular y la muerte .

Compuestos similares:

- 3-Amino-1-(4-metoxifenil)azetidin-2-ona clorhidrato

- 4-Acetoxi-3-[1-(2-arilamino-1-hidroxi)etil]azetidin-2-ona

- 3-Vinil- y 3-isopropenil-azetidin-2-onas

Singularidad: 3-Amino-1-etil-4-(4-metoxifenil)azetidin-2-ona es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Sus grupos etil y metoxifenilo contribuyen a su reactividad y potencial como intermedio sintético versátil .

Comparación Con Compuestos Similares

- 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

- 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-one

- 3-Vinyl- and 3-isopropenyl-azetidin-2-ones

Uniqueness: 3-Amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methoxyphenyl groups contribute to its reactivity and potential as a versatile synthetic intermediate .

Propiedades

Fórmula molecular |

C12H16N2O2 |

|---|---|

Peso molecular |

220.27 g/mol |

Nombre IUPAC |

3-amino-1-ethyl-4-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-3-14-11(10(13)12(14)15)8-4-6-9(16-2)7-5-8/h4-7,10-11H,3,13H2,1-2H3 |

Clave InChI |

BZKNPULKHGDIRV-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(C(C1=O)N)C2=CC=C(C=C2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)

![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)

![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)